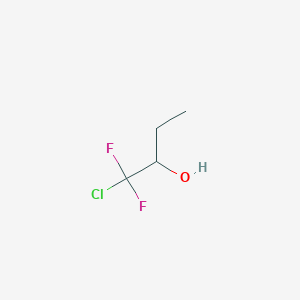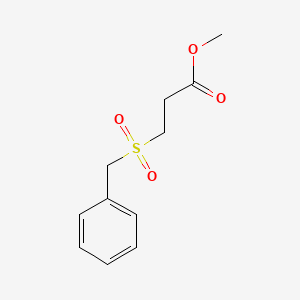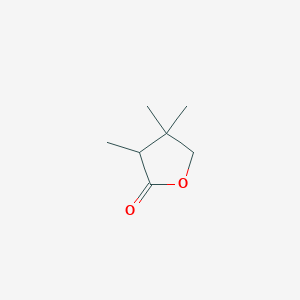
3,4,4-Trimethyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,4-Trimethyloxolan-2-one is an organic compound with the molecular formula C₇H₁₂O₂ It is a cyclic ester, specifically a lactone, and is known for its unique structure which includes three methyl groups attached to the oxolan ring
准备方法
Synthetic Routes and Reaction Conditions
3,4,4-Trimethyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3,4,4-trimethyl-1,4-butanediol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diol being heated in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, leading to the formation of the lactone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from petrochemical sources, and the reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
3,4,4-Trimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the lactone under basic or acidic conditions.
Major Products
Oxidation: 3,4,4-Trimethylbutanoic acid.
Reduction: 3,4,4-Trimethyl-1,4-butanediol.
Substitution: Various esters, amides, and thioesters depending on the nucleophile used.
科学研究应用
3,4,4-Trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 3,4,4-trimethyloxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its bioactivity.
相似化合物的比较
Similar Compounds
4-Methyl-2-oxetanone: Another cyclic ester with a similar structure but fewer methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a dioxolane ring instead of an oxolan ring.
3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.
Uniqueness
3,4,4-Trimethyloxolan-2-one is unique due to its specific arrangement of methyl groups and the presence of a lactone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in synthesis and research.
属性
CAS 编号 |
1679-56-7 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
3,4,4-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-4-7(5,2)3/h5H,4H2,1-3H3 |
InChI 键 |
REYDLGVIKHOSMB-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OCC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


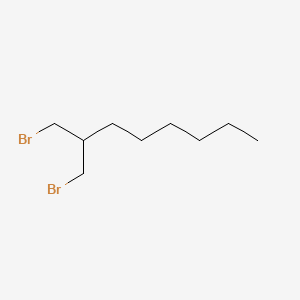
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
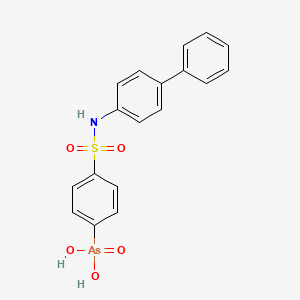
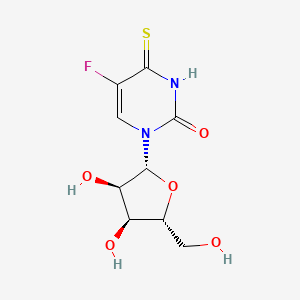

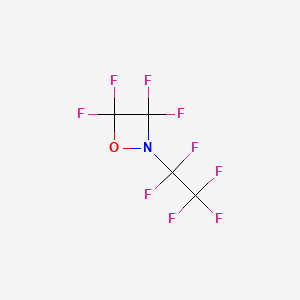
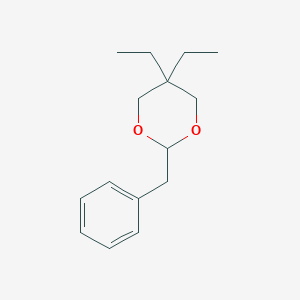
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
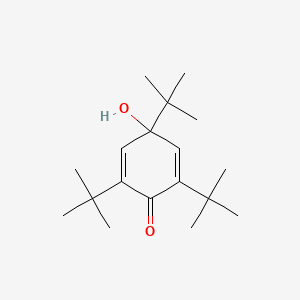
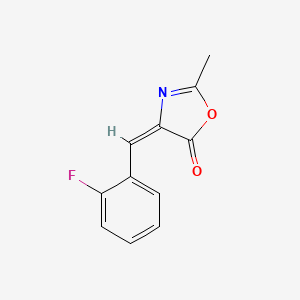
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
